

1-Phenyl-1-heptanol structural isomers and properties

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Compound of Interest

Compound Name: 1-Phenyl-1-heptanol

Cat. No.: B1619153

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An in-depth technical guide on the structural isomers of **1-phenyl-1-heptanol**, designed for researchers, scientists, and drug development professionals.

Introduction

Phenylheptanols are a class of organic compounds containing a phenyl group and a hydroxyl group attached to a seven-carbon heptane chain. The specific positions of these two functional groups give rise to a wide array of structural isomers, each with potentially unique physical, chemical, and biological properties. This document provides a detailed examination of **1-phenyl-1-heptanol** and its key structural isomers, focusing on their properties, synthesis, and analytical characterization. The variance in the spatial arrangement of the phenyl and hydroxyl groups can significantly influence factors such as receptor binding, metabolic stability, and pharmacokinetic profiles, making a thorough understanding of these isomers crucial for applications in medicinal chemistry and materials science.

Structural Isomers of Phenylheptanol

The parent compound, **1-phenyl-1-heptanol**, features both the phenyl and hydroxyl groups on the first carbon of the heptane chain. Its structural isomers can be broadly categorized by the positional changes of these two groups. The primary isomers include those where the phenyl group's position is varied along the heptanol backbone and where the hydroxyl group is relocated.

Key examples of such isomers include:

- **1-Phenyl-1-heptanol:** The primary subject, with both groups on the benzylic carbon.
- **2-Phenyl-1-heptanol:** The phenyl group is on the second carbon.
- **3-Phenyl-1-heptanol:** The phenyl group is on the third carbon.
- **7-Phenyl-1-heptanol:** The phenyl group is at the terminal end of the chain.

Each of these isomers, with the exception of 7-phenyl-1-heptanol, is chiral and thus exists as a pair of enantiomers, further diversifying the range of unique chemical entities.

Physicochemical Properties of Phenylheptanol Isomers

The physical and chemical properties of phenylheptanol isomers are dictated by the location of the phenyl and hydroxyl groups. These properties are critical for predicting their behavior in various systems, including their solubility, reactivity, and suitability for specific applications. Quantitative data for several key isomers are summarized in Table 1.

| Property | 1-Phenyl-1-heptanol | 2-Phenyl-1-heptanol | 3-Phenyl-1-heptanol | 7-Phenyl-1-heptanol |
|---------------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|
| CAS Number | 10487-73-7 | 69405-27-8 | 79631-09-3 | 39641-83-1 |
| Molecular Formula | C ₁₃ H ₂₀ O | C ₁₃ H ₂₀ O | C ₁₃ H ₂₀ O | C ₁₃ H ₂₀ O |
| Molecular Weight | 192.30 g/mol | 192.30 g/mol | 192.30 g/mol | 192.30 g/mol |
| Boiling Point | 119-121 °C (0.5 mmHg) | 134-136 °C (2 mmHg) | 142-143 °C (15 mmHg) | 155 °C (15 mmHg) |
| Density | 0.959 g/mL at 25 °C | 0.96 g/mL at 25 °C | 0.949 g/mL at 25 °C | 0.941 g/mL at 25 °C |
| Refractive Index (n ²⁰ /D) | 1.511 | 1.512 | 1.509 | 1.506 |

Table 1: Comparative physicochemical properties of selected phenylheptanol isomers.

Experimental Protocols

The synthesis and characterization of phenylheptanol isomers involve standard organic chemistry techniques. The following sections detail common experimental methodologies.

Synthesis of 1-Phenyl-1-heptanol via Grignard Reaction

A prevalent method for synthesizing **1-phenyl-1-heptanol** is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to an aldehyde.

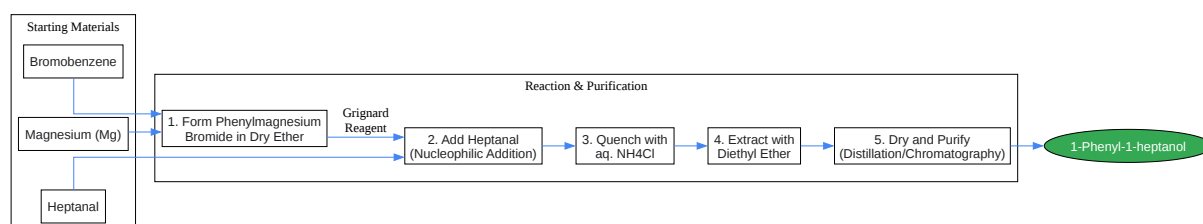
Materials:

- Magnesium turnings
- Iodine (catalyst)
- Dry diethyl ether or THF
- Bromobenzene
- Heptanal
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Grignard Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings and a crystal of iodine are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of bromobenzene in dry ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
- **Reaction with Aldehyde:** Once the Grignard reagent is formed, the flask is cooled in an ice bath. A solution of heptanal in dry ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous NH_4Cl solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
- **Purification:** The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Final Purification:** The crude **1-phenyl-1-heptanol** is purified by vacuum distillation or column chromatography on silica gel.



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Caption: Workflow for the synthesis of **1-phenyl-1-heptanol**.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural verification of phenylheptanol isomers is routinely performed using ^1H and ^{13}C NMR spectroscopy.

Sample Preparation:

- Dissolve approximately 10-20 mg of the purified phenylheptanol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.

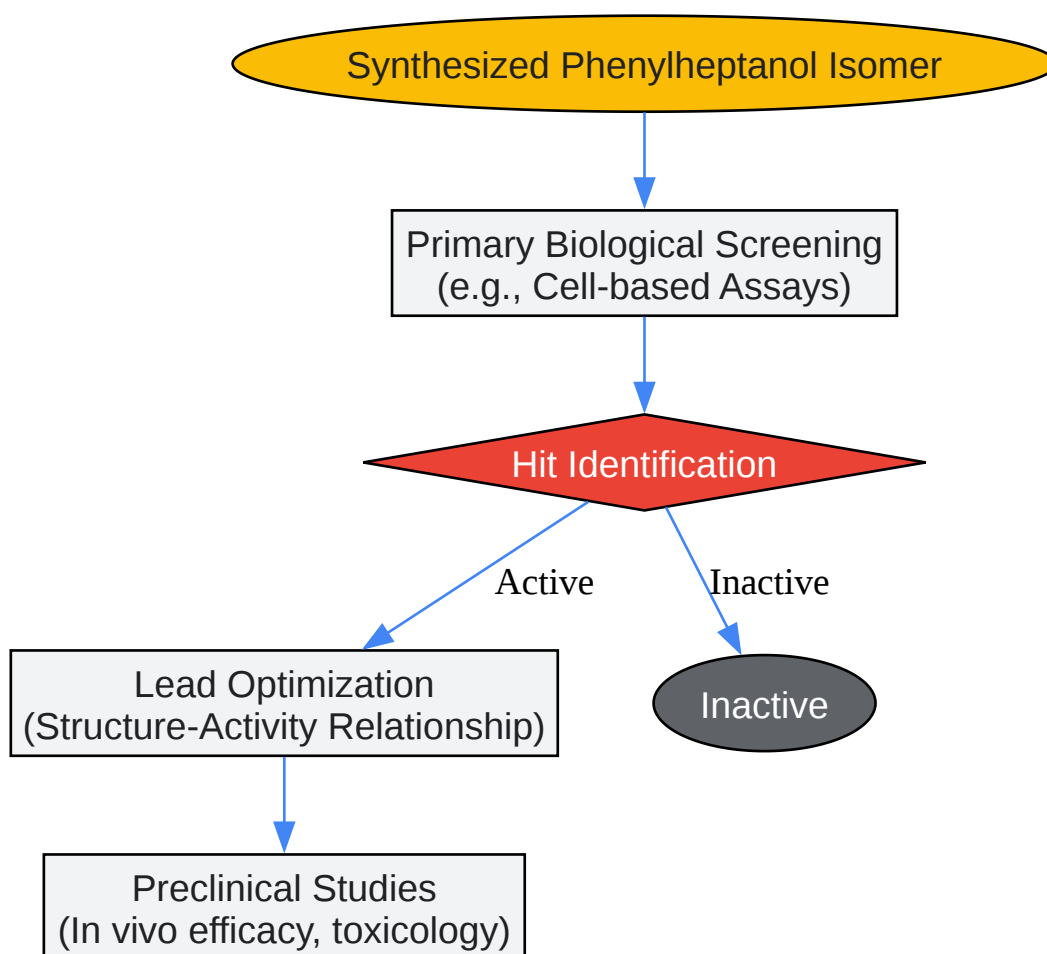
Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Typical ^1H NMR spectral features for **1-phenyl-1-heptanol** in CDCl_3 include a triplet corresponding to the terminal methyl group of the heptyl chain, multiplets for the methylene protons, a characteristic multiplet for the proton on the carbon bearing the hydroxyl and phenyl groups (the benzylic proton), and signals in the aromatic region for the phenyl protons. The hydroxyl proton often appears as a broad singlet.

Potential Applications and Biological Activity

While comprehensive biological data for all isomers is not widely available, related structures suggest potential applications. Phenyl alcohols are known to possess antimicrobial and anesthetic properties. Furthermore, chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. The specific stereochemistry of chiral phenylheptanols can be critical for their interaction with biological targets, such as enzymes and receptors. For instance, some studies have explored related compounds as potential modulators of specific signaling pathways, although detailed public data on **1-phenyl-1-heptanol** itself is limited.

The logical relationship for evaluating a novel isomer in a drug discovery context is outlined below.



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